N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide
Brand Name: Vulcanchem
CAS No.: 293765-30-7
VCID: VC15724226
InChI: InChI=1S/C21H19N3O/c1-15-8-6-7-11-20(15)24-23-18-12-13-19(16(2)14-18)22-21(25)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,22,25)
SMILES:
Molecular Formula: C21H19N3O
Molecular Weight: 329.4 g/mol

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide

CAS No.: 293765-30-7

Cat. No.: VC15724226

Molecular Formula: C21H19N3O

Molecular Weight: 329.4 g/mol

* For research use only. Not for human or veterinary use.

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide - 293765-30-7

Specification

CAS No. 293765-30-7
Molecular Formula C21H19N3O
Molecular Weight 329.4 g/mol
IUPAC Name N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide
Standard InChI InChI=1S/C21H19N3O/c1-15-8-6-7-11-20(15)24-23-18-12-13-19(16(2)14-18)22-21(25)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,22,25)
Standard InChI Key GLERRXAHDZJSHM-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C

Introduction

N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is an organic compound belonging to the class of azo compounds, characterized by the presence of a diazenyl (-N=N-) functional group. These compounds are widely studied due to their applications in dyes, pigments, and potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the synthesis, structural properties, and potential applications of this compound.

Synthesis

The synthesis of N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide typically involves a multi-step process:

  • Diazotization Reaction:

    • A primary aromatic amine (e.g., 2-methylaniline) is treated with sodium nitrite and hydrochloric acid at low temperatures to form a diazonium salt.

  • Coupling Reaction:

    • The diazonium salt reacts with a substituted phenol or aniline derivative to form the azo linkage (-N=N-).

  • Amidation:

    • The resulting azo compound undergoes amidation with benzoyl chloride or benzamide derivatives to yield the final product.

Reaction Monitoring:

  • Thin-layer chromatography (TLC) is commonly used to track reaction progress.

  • Purification is achieved through recrystallization using ethanol or other solvents.

Analytical Characterization

The synthesized compound can be characterized using the following techniques:

TechniquePurpose
Infrared Spectroscopy (IR)Confirms functional groups like -C=O (amide) and -N=N (azo).
Nuclear Magnetic Resonance (NMR)Provides structural details about aromatic protons and methyl groups.
Mass Spectrometry (MS)Determines molecular weight and fragmentation patterns.
Elemental AnalysisVerifies the purity and composition of the compound.

Biological Activities

Azo compounds like N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide have been explored for their biological properties:

  • Antimicrobial Activity:

    • Exhibits activity against Gram-positive and Gram-negative bacteria due to its aromatic azo structure.

    • The presence of electron-donating or withdrawing groups on the phenyl ring can modulate its efficacy.

  • Anticancer Potential:

    • Benzamides are known to inhibit certain enzymes involved in cell proliferation.

    • Structural analogs have shown selective cytotoxicity against cancer cell lines such as HCT116 (colorectal carcinoma).

  • Antioxidant Properties:

    • The azo group may contribute to free radical scavenging activity, reducing oxidative stress.

Applications

  • Dyes and Pigments:

    • Due to its vibrant coloration from the azo group, this compound has potential applications in textile and industrial dyes.

  • Medicinal Chemistry:

    • As a benzamide derivative, it is a promising scaffold for drug development targeting antimicrobial resistance and cancer therapy.

  • Material Science:

    • Azo compounds are used in optoelectronic materials due to their light absorption and emission properties.

Limitations and Future Directions

While N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide shows promise in various fields, there are challenges:

  • Toxicity Concerns:

    • Azo compounds may degrade into aromatic amines, which can be toxic or carcinogenic.

  • Stability Issues:

    • The azo bond (-N=N-) is sensitive to light and heat, limiting its long-term stability.

Future Research Areas:

  • Development of safer derivatives with enhanced biological activity.

  • Exploration of its role in advanced materials such as liquid crystals or photoresponsive systems.

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